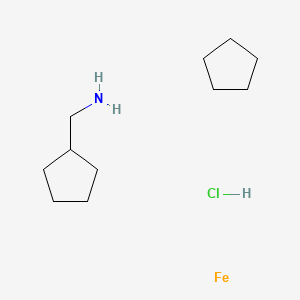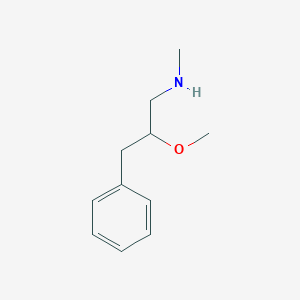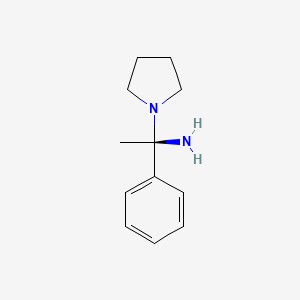
Bis(2-aminoethyl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethanol ethanedioate, also known as ethanolamine oxalate, is a chemical compound with the molecular formula C6H16N2O6. It is a salt formed from the reaction of 2-aminoethanol (ethanolamine) and ethanedioic acid (oxalic acid). This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminoethanol ethanedioate can be synthesized through a straightforward acid-base reaction. The reaction involves mixing 2-aminoethanol with ethanedioic acid in a stoichiometric ratio. The reaction is typically carried out in an aqueous solution at room temperature. The resulting product is then crystallized out of the solution .
Industrial Production Methods
In an industrial setting, the production of 2-aminoethanol ethanedioate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethanol ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce various substituted ethanolamine derivatives .
Scientific Research Applications
2-Aminoethanol ethanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in phospholipid metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug formulations.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-aminoethanol ethanedioate involves its interaction with biological membranes. The compound rapidly enters intermediary metabolism and participates in the synthesis of phospholipids, which are essential components of cell membranes. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Aminoethanol ethanedioate can be compared with other similar compounds, such as:
Ethanolamine: A primary amine and alcohol, used in similar applications but without the oxalate component.
Diethanolamine: Contains two hydroxyl groups and is used in different industrial applications.
Triethanolamine: Contains three hydroxyl groups and is used in cosmetics and pharmaceuticals.
The uniqueness of 2-aminoethanol ethanedioate lies in its combination of amino and oxalate groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H12N2O4 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
bis(2-aminoethyl) oxalate |
InChI |
InChI=1S/C6H12N2O4/c7-1-3-11-5(9)6(10)12-4-2-8/h1-4,7-8H2 |
InChI Key |
SZQUQKOJIUZWPR-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(=O)OCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)

![2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)






![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)

